2-Chloro-5-(trifluoromethyl)benzylamine

Description

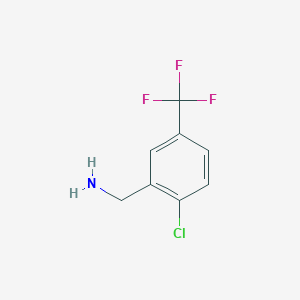

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCMZYUQWVACMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371525 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-78-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies

Classical Synthetic Routes

Amination Strategies

Amination strategies introduce the essential benzylamine (B48309) functionality through the reduction of nitrogen-containing precursors, namely nitro compounds and imines formed from carbonyl compounds.

A common pathway to aromatic amines involves the reduction of the corresponding nitro compounds. For the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine, this would typically involve the reduction of a suitable nitro precursor, such as 1-chloro-2-(nitromethyl)-4-(trifluoromethyl)benzene. While the direct synthesis from this specific nitro precursor is not extensively detailed in readily available literature, the methodology is a standard procedure in organic synthesis. The synthesis of related nitroaromatic compounds, such as 2-chloro-5-nitrobenzotrifluoride, is well-documented. nih.gov The general approach involves the reduction of the nitro group to a primary amine, which can be achieved using various reducing agents.

Commonly employed methods for the reduction of nitroarenes to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst are also effective.

Table 1: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Typical Conditions |

| H₂/Pd-C | Methanol or Ethanol, Room Temperature to 50°C |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, Reflux |

| Fe/CH₃COOH | Acetic Acid, Water, 70-100°C |

| NaBH₄/NiCl₂·6H₂O | Methanol, 0°C to Room Temperature |

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.

In the context of synthesizing this compound, the precursor is 2-chloro-5-(trifluoromethyl)benzaldehyde. prepchem.comunito.it This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary benzylamine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation can also be utilized for the reduction step.

A detailed synthesis of the precursor, 2-chloro-5-(trifluoromethyl)benzaldehyde, starts from 3-amino-4-chlorobenzotrifluoride. prepchem.com The synthesis involves diazotization of the starting aniline (B41778), followed by a reaction with formaldoxime in the presence of a copper salt to introduce the aldehyde functionality. prepchem.com

Table 2: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Ammonia | Sodium borohydride |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Ammonia | Sodium cyanoborohydride |

| 2-chloro-5-(trifluoromethyl)benzaldehyde | Ammonia | Catalytic Hydrogenation |

Transformations from Related Halogenated and Trifluoromethylated Aromatic Precursors

Another classical approach involves the chemical modification of readily available aromatic precursors that already contain the chloro and trifluoromethyl substituents. A key precursor for this strategy is 2-chloro-5-(trifluoromethyl)benzonitrile. scbt.comresearchgate.net

The synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile can be achieved via a Sandmeyer reaction starting from 2-chloro-5-(trifluoromethyl)aniline. scbt.com The nitrile group of this precursor can then be reduced to the primary amine of the target molecule, this compound.

The reduction of nitriles to primary amines is a common transformation in organic synthesis. Catalytic hydrogenation is a highly effective method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts under a hydrogen atmosphere. researchgate.netalmacgroup.com Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can also be used, although these are often less suitable for large-scale industrial processes due to their reactivity and handling requirements. The catalytic hydrogenation of benzonitrile to benzylamine has been demonstrated to be efficient, though catalyst deactivation can be a challenge that is addressed through solvent choice and catalyst regeneration. ccspublishing.org.cn

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions are at the forefront of these advancements, offering powerful tools for the formation of carbon-nitrogen bonds.

Palladium-Catalyzed Reactions

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become a cornerstone of C-N bond formation in organic synthesis. While a specific protocol for the direct palladium-catalyzed synthesis of this compound from a suitable precursor and an amine source is not prominently reported, the principles of this methodology are applicable. For instance, palladium-catalyzed amination has been successfully applied to the synthesis of various pyrimidine derivatives from chloro-substituted precursors.

Theoretically, a palladium-catalyzed cross-coupling reaction could be envisioned between a precursor like 2-chloro-5-(trifluoromethyl)benzyl bromide and an ammonia surrogate, or between 2-bromo-1-chloro-4-(trifluoromethyl)benzene and a protected aminomethyl group followed by deprotection. These approaches, while plausible, would require significant optimization of catalysts, ligands, and reaction conditions to achieve high yields and selectivity. The development of such catalytic routes remains an area of interest for streamlining the synthesis of this and related compounds.

Ortho-C-H Trifluoromethylation of Benzylamines

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a significant transformation in medicinal chemistry. One key strategy is the ortho-C-H trifluoromethylation of benzylamines. Research has demonstrated the viability of a Palladium(II)-catalyzed process for this purpose. figshare.com This method utilizes an electrophilic CF₃ reagent to directly functionalize the C-H bond at the ortho-position of the benzylamine.

The success of this protocol is often dependent on specific additives. For instance, the presence of water (H₂O) and silver(I) oxide (Ag₂O) has been found to be crucial for achieving good yields in the reaction. figshare.com This directed C-H functionalization offers an efficient route to synthesize ortho-trifluoromethyl-substituted benzylamines, which are valuable building blocks in the development of new pharmaceutical agents. figshare.com

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Benzylamine derivatives are frequently synthesized or utilized in these powerful catalytic reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. youtube.com This reaction is widely used for its high functional group tolerance and the low toxicity of its boron-based byproducts. nih.gov

In the context of benzylamine derivatives, this reaction can be employed to synthesize diarylmethane structures, which are common motifs in pharmaceuticals. nih.gov For example, a benzyl (B1604629) halide can be coupled with an arylboronic acid to create a new C-C bond. nih.gov The development of various catalyst systems has expanded the scope of this reaction, allowing for the coupling of benzylic substrates like carbonates and phosphates under specific conditions. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Benzylic Substrates

| Catalyst | Ligand | Base | Solvent | Substrate | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | Benzyl bromide | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of synthetic chemistry for constructing aryl amines from aryl halides or sulfonates and primary or secondary amines. wikipedia.orgacsgcipr.org Its development provided a significant improvement over harsher, traditional methods, offering a much broader substrate scope and greater functional group tolerance. wikipedia.org

The catalytic cycle is understood to involve several key steps:

Oxidative Addition : The aryl halide adds to a Pd(0) species.

Amine Coordination & Deprotonation : The amine coordinates to the palladium complex, followed by deprotonation by a base.

Reductive Elimination : The final step forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

The evolution of this reaction has seen the development of several "generations" of catalyst systems, primarily distinguished by the phosphine (B1218219) ligands employed, which have progressively allowed for milder reaction conditions and an expanded range of compatible substrates. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DDPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

Table 2: Ligand Types in Buchwald-Hartwig Amination

| Ligand Type | Example(s) | Typical Substrates |

|---|---|---|

| Monodentate Phosphines | P(o-tolyl)₃ | Early generation, less general |

| Bidentate Phosphines | BINAP, DDPF | Primary amines, aryl iodides |

Heterogeneous Catalysis in α,α,α-Trifluoromethylbenzylamine Synthesis

The synthesis of chiral α,α,α-trifluoromethylbenzylamines can be achieved through environmentally favorable methods using heterogeneous catalysis. researchgate.net This approach avoids the challenges associated with the separation and recovery of homogeneous catalysts. A notable procedure begins with α,α,α-trifluoromethyl acetophenones as starting materials. researchgate.net

The synthesis involves a two-step process:

Imine Formation : The ketone is reacted with a chiral α-methylbenzylamine to form an imine. This step can be catalyzed by K-10 montmorillonite, a commercially available and inexpensive clay that acts as a solid acid catalyst. researchgate.net

Hydrogenation and Hydrogenolysis : The resulting imine undergoes diastereoselective hydrogenation, followed by a hydrogenolysis step to remove the chiral auxiliary. This final step often enhances the enantiomeric excess through a secondary kinetic resolution, leading to good to excellent enantioselectivities for the final product. researchgate.net

This exclusively heterogeneous catalytic method represents a simple and effective alternative for preparing both enantiomers of substituted chiral α,α,α-trifluoromethylbenzylamines. researchgate.net

Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild conditions. This approach is increasingly applied to the synthesis of chiral molecules, including benzylamine derivatives. nih.govacs.org

A novel biocatalytic strategy for the selective functionalization of amines involves carbene insertion into N-H bonds. rochester.edu Engineered myoglobin-based catalysts have been developed that can promote this reaction with high efficiency and chemoselectivity. rochester.edu This method is particularly useful for a broad range of substituted benzylamines and α-diazo acetates. rochester.edu

These engineered hemoproteins can achieve high catalytic turnovers (up to 7,000) and excellent chemoselectivity for the desired single N-H insertion product (up to 99%). rochester.edu This biocatalytic approach expands the tools available for forming C-N bonds, which are ubiquitous in biologically active compounds, and provides a sustainable alternative to traditional metal-catalyzed methods that can suffer from catalyst poisoning by the amine substrate. rochester.edu

Table 3: Performance of Myoglobin Variant in N-H Carbene Insertion

| Myoglobin Variant | Substrate | Product Yield | Selectivity | Catalytic Turnovers (TON) | Reference |

|---|

Enzyme Engineering for Stereocontrol

The pursuit of highly stereoselective synthesis for chiral amines has led to the adoption of biocatalysis, with enzyme engineering at its forefront. Ketoreductases (KREDs) and imine reductases (IREDs) are particularly valuable for producing enantiopure amines. Through directed evolution and structure-guided protein engineering, these enzymes can be tailored to exhibit enhanced activity, stability, and, most importantly, stereoselectivity towards specific substrates like the precursors of this compound.

For instance, the enantioselective reduction of a ketone precursor, 2-chloro-5-(trifluoromethyl)acetophenone, can be achieved using an engineered KRED. Scientists employ techniques like site-saturation mutagenesis on residues within the enzyme's active site to alter the binding pocket, thereby favoring the formation of one stereoisomer over the other. Computational modeling and molecular dynamics simulations assist in identifying key residues for mutation, leading to KRED variants with significantly improved enantiomeric excess (ee) and catalytic efficiency for bulky trifluoromethylated substrates. tudelft.nl Similarly, IREDs can be engineered to catalyze the asymmetric reduction of the corresponding imine, providing a direct route to the chiral amine. This biocatalytic approach offers a sustainable and highly efficient alternative to traditional chemical catalysis for producing enantiopure trifluoromethylated amines. ugent.be

Asymmetric and Enantioselective Synthesis

Enantioselective Reductions of Imines or Enamines

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary strategy for accessing α-trifluoromethyl amines. nih.gov This method typically involves the hydrogenation or transfer hydrogenation of a pre-formed imine using a chiral catalyst. For the synthesis of this compound, the corresponding N-aryl or N-benzyl imine would be subjected to reduction.

Catalysts such as Noyori's ruthenium-based complexes have been effective in the transfer hydrogenation of N-aryl trifluoromethyl imines using formic acid or sodium formate as the hydrogen source, achieving both high yields and enantioselectivity. nih.gov Another approach involves using oxazaborolidine catalysts with catecholborane as the reducing agent. nih.gov The success of these reactions is highly dependent on the catalyst structure, the N-substituent on the imine, and the reaction conditions, as achieving high enantioselectivity requires careful optimization to control the facial selectivity of the hydride attack on the C=N bond. nih.govresearchgate.net

Table 1: Catalysts in Enantioselective Imine Reduction

| Catalyst Type | Reducing Agent | Typical Selectivity | Reference |

|---|---|---|---|

| Ruthenium Complexes (e.g., Noyori's catalyst) | Sodium Formate / Formic Acid | High ee | nih.gov |

| Oxazaborolidine Catalysts | Catecholborane | Modest to Good ee | nih.gov |

Nucleophilic Addition to Trifluoromethyl Imines

A versatile method for synthesizing chiral trifluoromethylated amines involves the asymmetric nucleophilic addition of various reagents to trifluoromethyl imines. nih.gov This approach encompasses a wide range of transformations, including the well-known Strecker reaction (addition of cyanide) and additions of organometallic reagents. The electrophilicity of the imine carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates these additions.

The use of chiral catalysts or auxiliaries is essential to induce stereoselectivity. For example, organocatalytic methods employing chiral phosphoric acids or thioureas have been developed to promote the enantioselective addition of nucleophiles like thiols or dialkyl phosphites to trifluoromethylaldimines. nih.gov These reactions provide efficient pathways to chiral trifluoromethylated N,S-acetals or α-amino phosphonates, which can be further transformed into the desired amines. nih.gov

Mannich-Type Reactions with Trifluoromethyl Imines

The Mannich reaction, which involves the addition of a carbon nucleophile (like an enolate) to an imine, is a powerful tool for C-C bond formation. thieme.de When applied to trifluoromethyl imines, it provides access to β-amino ketones or esters bearing a trifluoromethyl group at the α-position of the nitrogen atom. Asymmetric variants of this reaction are crucial for controlling the two newly formed stereocenters.

One successful strategy employs chiral N-tert-butylsulfinyl imines. The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of an enolate to one face of the imine. beilstein-journals.org This diastereoselective approach has been used with various nucleophiles, including arylethynes, to generate Mannich adducts in moderate to good yields and with notable diastereoselectivity. beilstein-journals.org The resulting products can be readily separated, and subsequent removal of the sulfinyl group yields the enantiomerically pure trifluoromethylated amine derivatives. beilstein-journals.org

Table 2: Asymmetric Mannich Reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with Arylethynes

| Arylethyne Substituent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 4-Methoxy | 87 | 67:33 | beilstein-journals.org |

| 4-Methyl | 82 | 67:33 | beilstein-journals.org |

| Phenyl | 65 | 66:34 | beilstein-journals.org |

| 4-Fluoro | 53 | 67:33 | beilstein-journals.org |

Grignard Addition to N-Aryl Hemiaminal Ethers for α-Branched Trifluoromethylated Amines

An efficient procedure for synthesizing α-branched trifluoromethylated amines utilizes the reaction of Grignard reagents with stable N-aryl trifluoromethyl hemiaminal ethers. uni-muenchen.dersc.org These hemiaminal ethers, or N,O-acetals, serve as stable surrogates for trifluoromethyl aldimines, which can be generated in situ. uni-muenchen.deuni-muenchen.de

The reaction proceeds by treating the N-aryl N,O-acetal with at least two equivalents of a Grignard reagent (R-MgX) in a solvent like THF. uni-muenchen.de The first equivalent deprotonates the hemiaminal, leading to the formation of the transient imine, which then undergoes nucleophilic attack by a second equivalent of the Grignard reagent to furnish the α-branched trifluoromethyl amine. uni-muenchen.de This method is applicable to a broad range of aromatic and heteroaromatic substrates and various alkyl, alkenyl, and aryl Grignard reagents, providing a modular approach to diverse amine scaffolds. uni-muenchen.deuni-muenchen.de

Table 3: Synthesis of α-Branched Trifluoroethyl Amines via Grignard Addition

| N-Aryl Hemiaminal Ether Substituent | Grignard Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro | MeMgBr | -15 | 83 | uni-muenchen.de |

| 3-Chloro | MeMgBr | -78 | 74 | uni-muenchen.de |

| 4-Methoxy | MeMgBr | -15 | 85 | uni-muenchen.de |

| 4-Fluoro | EtMgBr | -15 | 80 | uni-muenchen.de |

Chemoenzymatic Pathways to Enantioenriched Derivatives

Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis to create efficient and highly selective routes to chiral molecules. For the synthesis of enantioenriched derivatives related to this compound, a common approach is the kinetic resolution of a racemic mixture of the amine or a precursor.

Lipases are frequently employed for this purpose. In a typical resolution, a racemic amine is acylated using an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the slower-reacting enantiomer (as the amine) from the faster-reacting one (as the amide). This method is a robust way to access both enantiomers of the target amine. Alternatively, engineered enzymes, such as variants of cytochrome c, have been used for N-H insertion reactions with trifluoromethyl α-diazoacetates and anilines, achieving excellent enantioselectivity (up to 99% ee) and providing another powerful chemoenzymatic route to chiral fluorinated amine derivatives. researchgate.net

Formation of Derivatives and Analogs Utilizing this compound as a Building Block

This compound serves as a versatile building block in organic synthesis for the creation of a diverse range of derivatives and analogs. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a benzylamine moiety, allows for a variety of chemical transformations. These transformations are pivotal in the development of new molecules with potential applications in pharmaceuticals and materials science.

Amidation reactions involving this compound are a common strategy to introduce the benzylamine fragment into larger molecules, forming a stable amide linkage. These reactions typically involve the coupling of the primary amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an ester.

A general methodology for the amidation of carboxylic acids can be achieved by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. acs.orgnih.gov This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines, proceeding at room temperature with good to excellent yields. acs.orgnih.gov The proposed mechanism involves the in situ generation of chloro- and imido-phosphonium salts, which activate the carboxylic acid to form an (acyloxy)-phosphonium salt intermediate, facilitating the nucleophilic attack by the amine. acs.org

The optimization of these reactions often involves screening different bases and solvents. For instance, in the amidation of methyl benzoate with benzylamine, the use of trifluoroethanol as an additive has been explored. rsc.org The reaction conditions, such as temperature and reaction time, are also critical parameters that are adjusted to maximize the yield of the desired amide product. rsc.org

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| This compound | Carboxylic Acid (R-COOH) | N-chlorophthalimide, Triphenylphosphine | N-(2-Chloro-5-(trifluoromethyl)benzyl)-R-amide |

In the field of molecular imaging, this compound can be a precursor for the synthesis of radioligands, which are crucial tools for positron emission tomography (PET). These radioligands are designed to bind to specific biological targets, allowing for their visualization and quantification in vivo.

The synthesis of such radioligands often involves multiple steps, including the incorporation of a chelating agent for radiolabeling with a positron-emitting radionuclide, such as copper-64. nih.gov For example, small molecule-based radioligands for imaging programmed death ligand 1 (PD-L1) have been developed. The synthesis can involve the conjugation of a binding motif with a linker containing a chelator like NODA-GA. nih.gov Hydrophilizing units, such as sulfonic or phosphonic acid groups, are often incorporated to improve the pharmacokinetic properties of the radioligand. nih.gov

The radiolabeling process itself is a critical step, typically performed with the radioisotope under controlled pH and temperature conditions to ensure high radiochemical yield and molar activity. nih.gov

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. advancechemjournal.comjetir.org this compound can readily participate in this reaction to form a variety of Schiff base derivatives.

The synthesis is typically carried out by refluxing the benzylamine with a suitable carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid. advancechemjournal.comjetir.org The resulting imine products have been investigated for a range of biological activities. New Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. researchgate.net

Table 2: General Scheme for Schiff's Base Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Glacial Acetic Acid | 2-Chloro-5-(trifluoromethyl)benzyl-imine derivative |

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. The amine functionality can participate in intramolecular or intermolecular cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

For instance, trifluoromethylated imidazo-fused N-heterocycles can be synthesized from heterocyclic benzylamines using trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethylating reagent. acs.org The reaction proceeds through the formation of an intermediate benzylic N-trifluoroacetamide, which then undergoes dehydrative cyclization. acs.org

Another approach involves multicomponent reactions, which are efficient methods for constructing complex heterocyclic scaffolds. beilstein-journals.org For example, the Kabachnik–Fields reaction, followed by a cyclization step, can be used to synthesize phosphorylated heterocycles. beilstein-journals.org Disfavored 5-endo-trig cyclizations have also been achieved with 2-trifluoromethyl-1-alkenes bearing a nucleophilic nitrogen atom, leading to the formation of five-membered heterocycles. researchgate.net

The structural motifs derived from this compound are found in various advanced pharmaceutical intermediates. These intermediates are key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is particularly significant, as it can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

For example, this benzylamine derivative can be used in the synthesis of precursors for antitubercular agents like benzothiazinones (BTZs). nih.gov The synthesis of these complex molecules often involves multiple steps, including nitration, amidation, and cyclization reactions. nih.gov The versatility of this compound allows for its incorporation into a wide range of molecular architectures, making it a valuable component in drug discovery and development. Its analogs, such as 2-fluoro-5-(trifluoromethyl)benzylamine (B182332), are also utilized as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals. chemimpex.com

Reaction Conditions and Optimization

The successful synthesis of derivatives from this compound relies heavily on the careful selection and optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

For amidation reactions , the choice of coupling agents and the reaction solvent can significantly impact the yield and purity of the product. Anhydrous solvents are often necessary to prevent hydrolysis of activated intermediates. nih.govrsc.org

In Schiff's base formation , the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can drive the reaction equilibrium towards the product. The pH of the reaction medium is also crucial, with a slightly acidic environment typically favoring the condensation. advancechemjournal.comjetir.org

For cyclization reactions , the choice of catalyst is often critical. For example, palladium-catalyzed cyclizations are common for the formation of certain heterocyclic systems. beilstein-journals.org The reaction temperature can influence the regioselectivity and stereoselectivity of the cyclization process.

Table 3: Common Solvents and Catalysts in the Synthesis of Derivatives

| Reaction Type | Common Solvents | Common Catalysts/Reagents |

| Amidation | Tetrahydrofuran (THF), Toluene, Acetonitrile | Triphenylphosphine, N-chlorophthalimide, Trifluoroethanol |

| Schiff's Base Formation | Ethanol, Methanol | Glacial Acetic Acid |

| Cyclization | Dichloroethane (DCE), Acetonitrile | Trifluoroacetic anhydride (TFAA), Palladium catalysts (e.g., PdCl2) |

Optimization of these conditions is typically achieved through systematic screening of different parameters. Techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reaction and determine the conversion to the desired product. rsc.org

Solvent Effects in Amination Reactions

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and selectivity in the synthesis of benzylamines. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates play a pivotal role.

In the context of producing this compound via the reduction of 2-chloro-5-(trifluoromethyl)benzonitrile, alcoholic solvents such as ethanol are commonly employed. These solvents are effective at dissolving the nitrile precursor and hydrogen gas, facilitating the reaction on the surface of a heterogeneous catalyst.

For amination routes involving the substitution of a benzyl halide, such as in the Gabriel synthesis, polar aprotic solvents are generally preferred. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective in promoting the SN2 reaction between the phthalimide anion and the benzyl halide substrate. researchgate.netnrochemistry.comthermofisher.com The high polarity of these solvents helps to stabilize the transition state, accelerating the reaction rate. researchgate.net

In innovative approaches, supercritical carbon dioxide (scCO2) has been explored as a solvent for the hydrogenation of benzonitriles. acs.org The use of scCO2 can offer advantages in terms of "clean" processing and tunable selectivity. By adjusting the pressure of the CO2, it is possible to influence the selectivity towards either the primary amine (benzylamine) or the secondary amine (dibenzylamine). acs.org

Catalyst and Reagent Selection for Yield and Purity

The selection of appropriate catalysts and reagents is paramount to achieving high yield and purity of this compound, primarily by maximizing the formation of the desired primary amine and suppressing the formation of byproducts like the corresponding secondary amine.

Catalytic Reduction of 2-Chloro-5-(trifluoromethyl)benzonitrile:

This is a widely used industrial method for producing benzylamines. acs.org The choice of catalyst is critical for selectivity.

Catalysts: Supported palladium catalysts, such as palladium on activated carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), are commonly used for the hydrogenation of benzonitriles. acs.orgresearchgate.net While effective, these catalysts can also promote the formation of secondary amines (dibenzylamines) through the reaction of the primary amine product with an imine intermediate. acs.org Skeletal metal catalysts like Raney Nickel (Raney Ni) are also favored for their high selectivity in fine chemical hydrogenations. acs.org

Reagents and Additives: To enhance the selectivity for the primary amine, additives are often introduced. The addition of aqueous ammonia can prevent the formation of dibenzylamine and drive the reaction selectively towards the primary amine. researchgate.net Similarly, conducting the reduction in the presence of at least one equivalent of hydrogen chloride in an alcoholic solution can lead to the formation of pure benzylamine hydrochloride, effectively preventing secondary amine formation. mdma.ch Chemical reducing agents, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄), can also effectively reduce benzonitriles with electron-withdrawing groups to the corresponding benzylamines in high yields. nih.gov

The following table summarizes the performance of different catalysts in the hydrogenation of benzonitrile.

| Catalyst | Support | Conversion (%) | Selectivity to Benzylamine (%) |

|---|---|---|---|

| Pd | γ-Al₂O₃ | ~100 | ~90 |

| Pd | η-Al₂O₃ | ~100 | ~90 |

| 12% Cu | MgO | 98 | 70 (up to 100 with optimization) |

| 5% Pd | C | 50 | 40 |

Data compiled from studies on benzonitrile hydrogenation as a representative reaction. acs.orgresearchgate.net

Amination of 2-Chloro-5-(trifluoromethyl)benzyl Halide:

This method typically involves the reaction of the corresponding benzyl chloride or bromide with a nitrogen source.

Gabriel Synthesis: This is a classic and highly effective method for preparing pure primary amines, avoiding the over-alkylation that often occurs with direct ammonolysis. researchgate.netmasterorganicchemistry.com The key reagent is potassium phthalimide, which acts as a protected form of ammonia. masterorganicchemistry.com The benzyl halide reacts with potassium phthalimide in an SN2 reaction. The subsequent cleavage of the resulting N-benzylphthalimide, typically with hydrazine hydrate (the Ing-Manske procedure), liberates the primary amine in high purity. researchgate.netthermofisher.com This method is advantageous due to its mild reaction conditions and high yields. researchgate.net

Reactivity and Chemical Transformations

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-Chloro-5-(trifluoromethyl)benzylamine is a key site of reactivity, acting as a potent nucleophile. This characteristic allows it to readily participate in reactions with a wide variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Common transformations involving the amine functionality include:

Acylation: The amine reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing carbonyl moieties and for the synthesis of more complex molecules, including potential enzyme inhibitors. nih.gov

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. Such modifications are crucial for tuning the steric and electronic properties of the molecule. nih.gov

Reductive Amination: The benzylamine (B48309) can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a more substituted amine. This is a powerful method for creating new carbon-nitrogen bonds.

Catalysis: Benzylamine and its derivatives can act as nucleophilic catalysts in various organic transformations, such as facilitating the synthesis of quinolines from 2-aminochalcones through conjugate addition and condensation pathways. organic-chemistry.org

The nucleophilic character of the amine is fundamental to its role as a building block in the synthesis of larger, more functionalized molecules.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to substitution reactions, with its reactivity being heavily influenced by the existing substituents.

The chlorine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). This reaction is typically challenging for simple aryl chlorides but is facilitated in this molecule by the presence of the strong electron-withdrawing trifluoromethyl group, particularly in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Strong nucleophiles can displace the chloride, enabling the introduction of various functional groups such as ethers, amines, or thioethers onto the aromatic core. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Description |

| Electron-Withdrawing Groups | Substituents like -CF₃ and -NO₂ stabilize the intermediate carbanion, accelerating the reaction. libretexts.org |

| Leaving Group | The nature of the halogen affects reactivity (F > Cl > Br > I for the first step). |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile. |

This reactivity provides a direct route to functionalize the aromatic ring, further expanding the synthetic utility of the parent molecule.

While the existing trifluoromethyl group makes electrophilic aromatic substitution on the ring difficult, modern methods allow for the direct trifluoromethylation of C-H bonds. A notable transformation is the Palladium(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using electrophilic CF₃⁺ reagents. nih.gov This reaction provides a direct method for synthesizing ortho-trifluoromethyl-substituted benzylamines, which are valuable structures in medicinal chemistry. nih.gov

The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. acs.org The reaction is initiated by the palladation of the benzylamine, directed by the amine group, to form a palladacycle intermediate. This intermediate then reacts with an electrophilic trifluoromethylating reagent, such as Umemoto's or Togni's reagent, to generate a Pd(IV) species. acs.orgbeilstein-journals.orgnih.govchem-station.com Reductive elimination from this high-valent palladium complex affords the ortho-trifluoromethylated product and regenerates the Pd(II) catalyst. acs.org Additives like water (H₂O) and silver(I) oxide (Ag₂O) have been found to be crucial for achieving good yields in this transformation. nih.govfigshare.com

Table 2: Key Reagents in Electrophilic Trifluoromethylation

| Reagent Class | Example(s) | Typical Application |

| Sulfonium Salts | Yagupolskii's Reagent, Umemoto's Reagent | Trifluoromethylation of soft nucleophiles like thiophenolates. nih.govchem-station.com |

| Hypervalent Iodine | Togni's Reagents | Trifluoromethylation of a broad range of nucleophiles including carbonyl compounds. nih.govchem-station.com |

| Oxonium Salts | O-(Trifluoromethyl)dibenzofuranium salts | N- and O-trifluoromethylation of amines and alcohols. nih.gov |

Oxidation and Reduction Pathways

The benzylamine moiety can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: The primary amine can be oxidized to form an imine or, under more vigorous conditions with cleavage of the C-N bond, the corresponding 2-chloro-5-(trifluoromethyl)benzaldehyde. The choice of oxidant and reaction conditions determines the final product.

Reduction: Catalytic hydrogenation can lead to the cleavage of the benzylic C-N bond (hydrogenolysis), yielding 2-chloro-5-(trifluoromethyl)toluene and ammonia. This pathway is a common transformation for benzylamines. While reduction of the aromatic ring is possible under harsh conditions, it is not a typical transformation. The nitro group on a similar compound, 3-nitroaldehyde, can be reduced to a primary amine using standard iron reduction conditions. nih.gov

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound. organic-chemistry.org The chlorine atom on the aromatic ring of this compound can serve as the electrophilic partner in this reaction.

Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their efficient coupling. nih.gov Highly active catalytic systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can facilitate the challenging oxidative addition of the palladium catalyst to the C-Cl bond. organic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium source for the catalytic cycle. nih.govorganic-chemistry.org |

| Ligand | SPhos, CataCXium A, (t-Bu)PCy₂ | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane/H₂O, 2-MeTHF | Solubilizes reactants and influences reaction rate. organic-chemistry.orgnih.gov |

For substrates containing a free amine group, protection (e.g., as an amide or carbamate) may be necessary to prevent catalyst inhibition or undesired side reactions. However, some modern protocols are robust enough to tolerate unprotected anilines. nih.gov This reaction allows for the direct linkage of the 2-chloro-5-(trifluoromethyl)phenyl moiety to a wide array of aryl and heteroaryl systems, providing a powerful strategy for building extended molecular architectures. nih.govresearchgate.net

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions represent sophisticated transformations where a molecule undergoes significant structural alteration through a series of intramolecular bond-forming and-breaking events. While specific examples starting directly with this compound are scarce, its derivatives can be designed to undergo such processes, particularly intramolecular cyclizations that form heterocyclic structures.

Intramolecular Cyclization and Cascade Reactions

Derivatives of this compound are potential precursors for cascade reactions leading to complex heterocyclic systems. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step.

For instance, a copper-catalyzed cascade reaction has been reported for the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles and benzylamines. rsc.org This reaction proceeds through a sequence of Ullmann coupling, nitrile-to-amide conversion, and subsequent intramolecular cyclization. rsc.org This precedent suggests that a suitably functionalized derivative of this compound could participate in a similar copper- or palladium-catalyzed cascade process. If the benzylamine nitrogen were first acylated with a group containing a reactive site, an intramolecular reaction could be triggered following a metal-catalyzed coupling at the aryl chloride position.

An example of a potential cascade could involve:

N-functionalization: The benzylamine is first reacted with a molecule containing a suitable functional group (e.g., an alkyne or a nitrile).

Metal-catalyzed cyclization: A metal catalyst (e.g., Pd, Cu, Au) could then initiate a cyclization involving the aryl ring and the newly introduced functional group.

Visible-light-induced intramolecular radical cyclization is another modern strategy that has been used to construct 2-trifluoromethyl-3-acylindoles from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org This highlights the utility of the trifluoromethyl group in directing or participating in complex cyclization pathways.

While no specific rearrangement reactions like the Beckmann or Claisen rearrangement are directly applicable to the parent molecule, its derivatives could be synthesized to undergo specific intramolecular rearrangements. For example, a Newman-Kwart rearrangement, which involves the thermal migration of an aryl group from an oxygen atom of a thiocarbamate to the sulfur atom, could be envisaged for an O-aryl thiocarbamate derived from a phenol (B47542) analog of the starting material. kiku.dk

| Reaction Class | Description | Potential Application to Derivatives |

| Cascade Reaction | A sequence of intramolecular reactions where each step triggers the next. researchgate.net | N-acylated derivatives could undergo metal-catalyzed coupling followed by intramolecular cyclization to form heterocycles. rsc.org |

| Intramolecular Cyclization | Formation of a cyclic compound from a single molecule containing two reactive functional groups. rsc.org | Derivatives with pendant reactive groups (e.g., alkynes, alkenes) could be cyclized onto the aromatic ring. rsc.org |

| Newman-Kwart Rearrangement | A thermal wikipedia.orgbeilstein-journals.org migration of an aryl group from an O-thiocarbamate to an S-thiocarbamate. kiku.dk | Could be applied to thiocarbamate derivatives of the corresponding benzyl (B1604629) alcohol. |

Applications in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. These modifications can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5-(trifluoromethyl)benzylamine serves as a readily available source of the valuable 2-chloro-5-(trifluoromethyl)phenyl moiety, making it a compound of significant interest in the synthesis of new chemical entities.

Role as a Key Pharmaceutical Intermediate

A closely related precursor, 2-Chloro-5-(trifluoromethyl)benzaldehyde, is recognized as a critical intermediate for synthesizing complex drug molecules due to its versatile reactivity. nbinno.com The conversion of the aldehyde to the corresponding benzylamine (B48309) is a standard synthetic transformation, highlighting the importance of this compound as a downstream intermediate in pharmaceutical development. The trifluoromethyl group, in particular, is known to enhance the efficacy, duration of action, and bioavailability of drug candidates by increasing their metabolic resistance and membrane permeability. nbinno.com

Synthesis of Bioactive Benzylamine and Aniline (B41778) Derivatives

The benzylamine and aniline scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds. This compound provides a direct route to a variety of substituted benzylamine derivatives through reactions at the amino group. Furthermore, synthetic manipulations can convert the benzylamine to other functional groups, leading to a broader range of aniline and other aromatic derivatives.

For instance, substituted benzylamines are known to be potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy. mdpi.com While this specific study did not use the 2-chloro-5-(trifluoromethyl) substitution, it demonstrates the general utility of the benzylamine scaffold in generating bioactive molecules. The unique electronic properties conferred by the chlorine and trifluoromethyl groups in this compound make it an attractive starting material for the synthesis of novel bioactive derivatives with potentially enhanced potency and selectivity.

Development of Enzyme Inhibitors and Receptor Modulators

The 2-chloro-5-(trifluoromethyl)phenyl moiety, readily introduced using this compound, has been identified as a key component in several classes of enzyme inhibitors and receptor modulators.

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory and neurological disorders. Research into novel P2X7 receptor antagonists has explored various chemical scaffolds. A study on the synthesis and structure-activity relationship (SAR) of 1,2,3-triazolopiperidines as P2X7 antagonists identified a benzamide (B126) derivative with a 2-chloro-3-(trifluoromethyl)phenyl group as a potent inhibitor. This highlights the significance of the chloro- and trifluoromethyl-substituted phenyl ring in achieving high affinity for the P2X7 receptor. The development of such compounds is crucial for understanding the role of the P2X7 receptor in disease and for creating potential new treatments.

Protein kinases are a major class of drug targets, particularly in oncology. The discovery of small molecule kinase inhibitors has revolutionized cancer treatment. The chloro- and trifluoromethyl-substituted phenyl ring is a recurring motif in the design of potent and selective kinase inhibitors. For example, a novel and potent inhibitor of c-KIT kinase, a key driver in gastrointestinal stromal tumors, incorporates a 4-chloro-3-(trifluoromethyl)phenyl group. This substitution pattern is isomeric to that of the moiety derived from this compound, suggesting that the latter could also serve as a valuable building block for new kinase inhibitor scaffolds. The specific placement of the chloro and trifluoromethyl groups can fine-tune the inhibitor's interaction with the kinase active site, influencing its potency and selectivity profile.

Creation of Peptidomimetics and Peptide-Based Therapeutics

The development of peptide-based drugs is often hampered by limitations such as susceptibility to protease degradation and poor membrane permeability. nih.gov To overcome these challenges, medicinal chemists design peptidomimetics, which are analogs that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com

One key strategy in creating peptidomimetics is the replacement of labile amide bonds with stable surrogates. nih.gov Derivatives of this compound are instrumental in synthesizing trifluoroethylamines, which have gained importance as metabolically stable isosteres of amide bonds. nih.gov These trifluoroethylamine linkages are resistant to enzymatic hydrolysis, a common metabolic liability for natural peptides and their analogs. nih.gov The incorporation of the 2-chloro-5-(trifluoromethyl)benzyl moiety can thus contribute to the creation of more robust and effective peptide-based therapeutics.

Design of Hydrolysis-Resistant Bioisosteres

Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its desired properties without losing biological activity. nih.gov A significant challenge in this area is addressing the metabolic instability of functional groups like amides, which are prone to rapid enzymatic hydrolysis. nih.gov

The trifluoroethylamine moiety, accessible from precursors like this compound, serves as an effective, hydrolysis-resistant bioisostere for the amide bond. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the properties of the adjacent amine, making the resulting structure exceptionally stable compared to a natural amide linkage. nih.gov This stability is a crucial attribute for designing drugs with improved pharmacokinetic profiles. The concept has been successfully applied to create various amide mimetics for pharmaceutical research. nih.gov

Compounds with Antimycobacterial Activity

The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular agents. nist.gov Research has shown that compounds incorporating a 2-chloro-5-(trifluoromethyl)phenyl scaffold are valuable in this pursuit. For instance, 2-chloro-5-(trifluoromethyl)benzonitrile, a closely related precursor, is used in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). mdpi.com

BTZs are a promising class of potent antitubercular agents, with candidates like BTZ043 and Macozinone (PBTZ169) advancing to clinical trials. mdpi.comnih.gov The synthesis of these complex heterocycles relies on precursors carrying the specific 2-chloro-5-(trifluoromethyl) substitution pattern, highlighting the foundational role of this chemical framework in creating novel drugs to combat tuberculosis. mdpi.com Furthermore, various benzylamine derivatives are being investigated for their potential as anti-tuberculosis agents. nih.gov N-alkyl nitrobenzamides containing a trifluoromethyl group have also shown promising antimycobacterial activity, with some derivatives exhibiting high potency.

| Compound Class | Precursor Moiety | Therapeutic Target | Significance |

| 8-nitro-1,3-benzothiazin-4-ones (BTZs) | 2-chloro-5-(trifluoromethyl)phenyl | Mycobacterium tuberculosis | Precursors to clinical trial candidates (BTZ043, Macozinone) for tuberculosis. mdpi.comnih.gov |

| N-alkyl nitrobenzamides | 3-nitro-5-trifluoromethylphenyl | Mycobacterium tuberculosis | Derivatives show high in vitro activity against Mtb. |

| Benzyltriazoles | Trifluoromethyl-substituted phenyl | Mycobacterium tuberculosis | Derivatives exhibit potent activity against the H37Rv strain. |

Compounds with Antifungal Activity

The this compound scaffold is also a valuable starting point for the synthesis of novel antifungal agents. The presence of halogen and trifluoromethyl groups on an aromatic ring is a common feature in many active antifungal compounds.

Research into new fungicides has led to the development of various heterocyclic compounds, such as benzimidazoles and triazoles, which show significant antifungal activity against a range of phytopathogenic fungi. For example, studies on benzimidazole (B57391) derivatives have demonstrated that the introduction of a chlorine atom on the benzene (B151609) ring can enhance antifungal properties. Similarly, chalcone (B49325) derivatives substituted with trifluoromethyl groups have been synthesized and evaluated for their activity against pathogenic fungal strains like Candida albicans and Aspergillus niger. The structural elements of this compound make it an ideal candidate for use as a building block in the combinatorial synthesis of new libraries of potential antifungal compounds.

| Compound Class | Structural Feature | Target Fungi (Examples) | Key Finding |

| Benzimidazole Derivatives | Chloro-substituted benzene ring | Cytospora sp., C. gloeosporioides, B. cinerea | Introduction of chlorine can increase antifungal activity. |

| Triazole Derivatives | Benzyl (B1604629) group incorporation | Human pathogenic fungi | Novel derivatives show potent antifungal properties. |

| Chalcone Derivatives | Trifluoromethyl substitution | Candida albicans, Aspergillus niger | Compounds exhibit varying degrees of antifungal activity. |

Neuroinflammation Research Ligands

Neuroinflammation is a key factor in many neurodegenerative diseases, and the 18 kDa translocator protein (TSPO) is a significant biomarker for its detection. Positron Emission Tomography (PET) imaging using radiolabeled ligands that bind to TSPO allows for the in-vivo visualization of neuroinflammation.

The development of effective TSPO ligands is a major focus of medicinal chemistry. Research has shown that structures containing chloro- and trifluoromethyl-substituted phenyl rings are highly effective. For instance, a study aimed at developing new fluorine-18 (B77423) labeled TSPO ligands created analogs of the potent ligand ER176 by replacing its 2-chloro substituent with either a fluoro or a trifluoromethyl group. These modifications resulted in new ligands with high affinity for TSPO in the low nanomolar range. Another class of TSPO ligands, based on a 2-phenylquinazoline (B3120039) scaffold, includes the compound 2-Cl-MGV-1, which features a 2-chlorophenyl group and shows efficacy in reducing inflammatory markers in microglial cells. These findings underscore the importance of the structural motifs present in this compound for the rational design of novel PET tracers and potential therapeutics targeting neuroinflammation.

Agrochemical Development

Intermediate for Pesticides and Herbicides

Beyond its pharmaceutical applications, this compound and its chemical relatives are crucial intermediates in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif found in numerous active ingredients for crop protection.

Compounds like 2-chloro-5-trifluoromethylpyridine are vital for preparing herbicides. The synthesis of these important agrochemical precursors often involves multi-step processes starting from simpler building blocks. The unique combination of a chlorine atom and a trifluoromethyl group on an aromatic ring enhances the biological activity and stability of the final pesticide or herbicide products. This has led to the development of more effective agents for sustainable agriculture, improving crop yields by offering better protection against pests and weeds.

Efficacy Enhancement in Crop Protection

This compound serves as a crucial precursor in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl (-CF₃) group is particularly noteworthy, as it can significantly enhance the efficacy of the final pesticide or herbicide. This is attributed to the -CF₃ group's high electronegativity and lipophilicity, which can improve the metabolic stability and membrane permeability of the active ingredient.

While direct studies quantifying the efficacy enhancement by this compound are not extensively published, the importance of its structural motifs is well-documented in analogous compounds. For instance, the related compound 2-fluoro-5-(trifluoromethyl)benzylamine (B182332) is utilized in agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. chemimpex.com Furthermore, the 2-chloro-5-trifluoromethylpyridine moiety, synthesized from related precursors, is a key component in highly active herbicides. google.comgoogleapis.comnih.gov The synthesis of potent insecticides also relies on building blocks containing the 2-chloro-5-(trifluoromethyl)phenyl structure. These examples underscore the role of the chloro and trifluoromethyl-substituted aromatic core, for which this compound is a key synthetic intermediate, in the development of effective crop protection agents.

Table 1: Agrochemically Important Structural Motifs Derived from this compound and its Analogs

| Structural Motif | Role in Agrochemicals | Example of Final Product Class |

| 2-Chloro-5-(trifluoromethyl)phenyl | Precursor to active ingredients | Insecticides, Herbicides |

| 2-Fluoro-5-(trifluoromethyl)phenyl | Enhances stability and absorption | Pesticides, Herbicides |

| 2-Chloro-5-(trifluoromethyl)pyridine | Key intermediate for herbicidal compounds | Herbicides |

Materials Science

The distinct chemical properties of this compound also make it a valuable component in the field of materials science, particularly in the synthesis of specialized polymers and advanced materials.

Development of Novel Polymers and Coatings

The amine functionality of this compound allows it to be incorporated into polymer backbones or used as a modifying agent for existing polymers. The presence of the halogenated and fluorinated phenyl ring can impart desirable properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). Research on the analogous compound, 2-fluoro-5-(trifluoromethyl)benzylamine, has shown its utility in developing advanced materials, including polymers and coatings with enhanced chemical resistance due to its fluorinated structure. chemimpex.com This suggests a similar potential for this compound in creating robust materials for demanding applications.

Synthesis of Fluoropolymers

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to solvents, acids, and bases. researchgate.net While direct polymerization of this compound into a fluoropolymer is not a common method, it can serve as a valuable precursor for creating fluorinated monomers. Alternatively, it can be used as a chemical modifier to introduce trifluoromethyl groups into other polymers, thereby imparting fluoropolymer-like properties. researchgate.net The synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers, and this compound can be a key starting material for such monomers.

Creation of Advanced Materials with Tuned Properties

The ability to incorporate specific functional groups into a material's structure is key to tuning its properties for specific applications. The trifluoromethyl group is known to influence properties such as lipophilicity, metabolic stability, and binding selectivity in molecules. mdpi.com By incorporating the this compound moiety into larger structures, material scientists can fine-tune the chemical and physical characteristics of advanced materials. This could include adjusting the refractive index of optical polymers, enhancing the thermal stability of engineering plastics, or modifying the surface energy of coatings.

Table 2: Potential Influence of this compound on Material Properties

| Property | Influence of the 2-Chloro-5-(trifluoromethyl)phenyl Moiety | Potential Application Area |

| Thermal Stability | Increased due to the strength of the C-F and C-Cl bonds. | High-performance polymers, engineering plastics. |

| Chemical Resistance | Enhanced protection against corrosive chemicals. | Protective coatings, chemical-resistant linings. |

| Surface Energy | Lowered surface energy, leading to hydrophobicity. | Water-repellent coatings, anti-fouling surfaces. |

| Refractive Index | Can be modified for optical applications. | Optical fibers, specialty lenses. |

Analytical Chemistry Applications

Use as a Reagent for Detection and Quantification

In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of analytes, particularly in complex matrices. jfda-online.com Benzylamine and its derivatives can be used as reagents to react with specific functional groups in target molecules, thereby creating a new derivative with improved chromatographic behavior or detectability by mass spectrometry. nih.gov

This compound, with its reactive amine group, can be employed as a derivatizing agent for compounds containing carbonyl groups (aldehydes and ketones) or other reactive sites. The introduction of the trifluoromethyl group can be particularly advantageous for detection methods such as gas chromatography-mass spectrometry (GC-MS), as the fluorine atoms can enhance the signal. jfda-online.com While specific applications for this compound are not widely documented, the use of its analog, 2-fluoro-5-(trifluoromethyl)benzylamine, as a reagent in analytical methods for the detection and quantification of other compounds highlights this potential. chemimpex.com

Table 3: Potential Analytical Derivatization Reactions with this compound

| Analyte Functional Group | Derivatization Reaction | Purpose of Derivatization |

| Aldehyde/Ketone | Schiff base formation | Improved chromatographic separation and mass spectrometric detection. |

| Carboxylic Acid | Amide formation (after activation) | Increased volatility for GC analysis, enhanced ionization for MS. |

| Isocyanate | Urea formation | Stabilization of reactive analytes for analysis. |

Structure Activity Relationship Sar and Structural Modifications

Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

The biological activity of benzylamine (B48309) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In 2-Chloro-5-(trifluoromethyl)benzylamine, both the chlorine atom and the trifluoromethyl group play crucial roles in defining its interaction with biological targets.

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties. eurochlor.org Chlorine is an electron-withdrawing group that can affect the electronic environment of the aromatic ring and any attached functional groups. This modification can influence the molecule's reactivity and its ability to form interactions, such as hydrogen bonds or halogen bonds, with protein residues in a binding site. researchgate.net An increase in the lipophilicity of a molecule upon the introduction of a chlorine substituent can lead to better partitioning into the lipophilic phases of cell membranes or the hydrophobic domains of proteins. eurochlor.orgresearchgate.net For instance, in some series of compounds, chloro-substitution has been shown to enhance inhibitory activity, which may be attributed to favorable interactions within the active site of a target enzyme. nih.gov

The trifluoromethyl (CF₃) group is a particularly favored substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. researchgate.netwechemglobal.com The replacement of a methyl group with a trifluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netresearchgate.net The CF₃ group can also lead to more potent biological activity by altering the conformation of the molecule or by engaging in specific interactions with the target protein. nih.gov Studies have shown that CF₃ substitution on a benzene (B151609) ring can be particularly effective at increasing binding energy. researchgate.netnih.gov This gain in energy is often driven by electrostatic interactions or changes in solvation free energy. nih.gov

The combined presence of both a chloro and a trifluoromethyl group, as seen in this compound, creates a unique electronic and steric profile that can be advantageous for biological activity. The electron-withdrawing properties of both substituents can influence the pKa of the benzylamine, affecting its ionization state at physiological pH.

Table 1: Effects of Halogen and Trifluoromethyl Substituents on Molecular Properties and Bioactivity

| Substituent | Key Physicochemical Effects | Impact on Biological Activity | Relevant Findings |

|---|---|---|---|

| Chlorine (Cl) | Increases lipophilicity; Electron-withdrawing; Potential for halogen bonding. eurochlor.orgresearchgate.net | Can enhance membrane permeability and binding affinity; may introduce specific interactions with target proteins. researchgate.netnih.gov | In some series, chlorine substitution is tolerated in active sites without altering the molecule's overall position, maintaining inhibitory activity. nih.gov |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing; Increases lipophilicity; Blocks metabolic oxidation. researchgate.netwechemglobal.comresearchgate.net | Often improves metabolic stability and cell permeability; can significantly increase binding affinity and potency. wechemglobal.comnih.gov | Substitution of -CH₃ with -CF₃ can increase biological activity by an order of magnitude in certain cases, particularly when the CF₃ group is near specific amino acid residues like Phe, His, and Arg. nih.gov |

Modulation of Bioactivity via Substitutions at the Amine Nitrogen

Modifications at the primary amine nitrogen of the benzylamine scaffold are a common strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Introducing different substituents on the nitrogen atom can alter the molecule's size, shape, basicity, and hydrogen bonding capacity, thereby influencing its interaction with target receptors or enzymes.

For example, synthesizing a series of N-substituted benzylamine derivatives allows for the exploration of the chemical space around the amine. nih.govnih.gov Studies on other benzylamine series have shown that introducing various alkyl or aryl groups can lead to compounds with a range of biological activities. For instance, N-acetylation or the introduction of larger, hydrophobic groups can impact enzyme inhibition. nih.gov In a study of 17β-Hydroxysteroid Dehydrogenase Type 3 inhibitors, extending the benzylamine series via an amide bond was found to be more promising for activity than extension via an amine bond. nih.gov

Furthermore, incorporating the nitrogen into a heterocyclic ring system is another effective modification. This can constrain the conformation of the side chain and introduce new interaction points. The choice of substituent can also influence the compound's selectivity for different biological targets. For example, in the development of inhibitors for copper amine oxidases, benzylamine derivatives with hydrophilic ω-hydroxyalkoxy groups were found to be potent and selective inhibitors. nih.gov

Positional Isomer Effects on Reactivity and Biological Profile

In studies of other substituted aromatic compounds, it has been demonstrated that positional isomers can exhibit vastly different biological activities. For instance, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed more potency than an angularly attached one, highlighting the impact of substituent positioning on activity. nih.gov Similarly, for substituted acetamides, migration of an N-acetamido group from the 2-position to the 3- or 4-position resulted in lower activity, which was attributed to changes in the molecule's alignment within the enzyme's active site. nih.gov These examples underscore the principle that the specific substitution pattern of this compound is a key determinant of its biological function.

Stereochemical Considerations and Enantiomeric Purity

While this compound itself is achiral, many of its biologically active derivatives, particularly those with substitutions at the α-carbon of the ethylamine (B1201723) side chain, can be chiral. When a chiral center is present, the different enantiomers of a compound can have profoundly different pharmacological and toxicological profiles. nih.govlongdom.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects. nih.gov

Therefore, for any chiral derivative of this compound, establishing the absolute stereochemistry and ensuring high enantiomeric purity are crucial steps in drug development. nih.govdigitellinc.com The three-dimensional arrangement of atoms is critical for the specific interactions between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. longdom.org

The enantiomeric excess (ee), a measure of the purity of a chiral compound, is a critical parameter. numberanalytics.com Achieving high enantiomeric excess is essential for ensuring the efficacy and safety of chiral drugs. numberanalytics.com Various analytical techniques, such as chiral chromatography (HPLC or GC) and NMR spectroscopy using chiral derivatizing agents, are employed to determine the enantiomeric purity of a sample. digitellinc.comopenochem.org The development of stereoselective synthetic methods is paramount to produce the desired enantiomer in high yield and purity. nih.gov

Lipophilicity and Metabolic Stability Enhancement by Fluorination

Fluorine, and particularly the trifluoromethyl (CF₃) group, is widely used in medicinal chemistry to enhance a molecule's metabolic stability and modulate its lipophilicity. wechemglobal.comresearchgate.net Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The introduction of fluorine can significantly impact lipophilicity. While fluorination of an aromatic system generally increases lipophilicity, strategic aliphatic fluorination can sometimes be used to decrease it. researchgate.net The CF₃ group in this compound substantially increases its lipophilicity compared to an unsubstituted or methyl-substituted analogue. researchgate.net This increased lipophilicity can improve a compound's ability to cross cell membranes and access its site of action. nih.gov

Table 2: Impact of Fluorination on Drug-like Properties

| Property | Effect of Trifluoromethyl (CF₃) Group | Consequence for Drug Development |

|---|---|---|

| Lipophilicity (logP) | Generally increases lipophilicity. researchgate.netresearchgate.net | Can improve membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and off-target effects. nih.gov |

| Metabolic Stability | Blocks sites of oxidative metabolism due to the strong C-F bond. wechemglobal.comresearchgate.net | Increases the half-life of the compound in vivo, potentially leading to improved bioavailability and duration of action. wechemglobal.com |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. nih.gov | May lead to higher potency and efficacy. nih.gov |

| pKa | The electron-withdrawing nature can lower the pKa of nearby acidic or basic groups. | Affects the ionization state at physiological pH, which influences solubility, permeability, and target binding. |

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of a series of active compounds, such as derivatives of this compound, is a fundamental step in rational drug design. unina.it

The process typically involves:

Selection of Active Ligands : A diverse set of molecules with known activity against a specific target is chosen. unina.it

Conformational Analysis : The possible low-energy conformations of each molecule are generated.

Feature Assignment : Key chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, are identified for each conformation.

Superimposition and Model Generation : The conformations of the active molecules are superimposed to find a common 3D arrangement of pharmacophoric features that is essential for biological activity. unina.it